molecular formula C12H12N4OS B12941139 N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide CAS No. 89730-84-7

N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide

Cat. No.: B12941139
CAS No.: 89730-84-7
M. Wt: 260.32 g/mol
InChI Key: AGOTUDBNSDVOKP-UHFFFAOYSA-N
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Description

N-(5-(Methylthio)-3-phenyl-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Methylthio)-3-phenyl-1,2,4-triazin-6-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine-5-thiol with methyl iodide to introduce the methylthio group. This intermediate is then reacted with acetic anhydride to form the final acetamide derivative. The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(Methylthio)-3-phenyl-1,2,4-triazin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazine derivatives .

Scientific Research Applications

N-(5-(Methylthio)-3-phenyl-1,2,4-triazin-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(5-(Methylthio)-3-phenyl-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)carboxamide

Uniqueness

N-(5-(Methylthio)-3-phenyl-1,2,4-triazin-6-yl)acetamide is unique due to its triazine core and the presence of both methylthio and acetamide groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

89730-84-7

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

N-(5-methylsulfanyl-3-phenyl-1,2,4-triazin-6-yl)acetamide

InChI

InChI=1S/C12H12N4OS/c1-8(17)13-11-12(18-2)14-10(15-16-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,16,17)

InChI Key

AGOTUDBNSDVOKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(N=N1)C2=CC=CC=C2)SC

Origin of Product

United States

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